REACTION_CXSMILES
|
[C:1]([O-])(=O)C.[NH4+:5].[CH3:6][CH:7]([CH3:14])[C:8](=O)[CH2:9][C:10]([O-:12])=[O:11]>CO>[NH2:5][C:8]([CH:7]([CH3:14])[CH3:6])=[CH:9][C:10]([O:12][CH3:1])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
668 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC(=O)[O-])=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at 55° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor is flushed with argon
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to about 1 L
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 20° C
|
Type
|
ADDITION
|
Details
|
A solution of iPrAc (1.5 L) is added
|
Type
|
WASH
|
Details
|
the organic phase is washed with water (2×1.0 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |